Cas no 1213575-63-3 ((1S)-1-(2-FLUORO-4-METHYLPHENYL)PROP-2-ENYLAMINE)
(1S)-1-(2-FLUORO-4-METHYLPHENYL)PROP-2-ENYLAMINE Chemical and Physical Properties
Names and Identifiers
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- (1S)-1-(2-FLUORO-4-METHYLPHENYL)PROP-2-ENYLAMINE
- Benzenemethanamine, α-ethenyl-2-fluoro-4-methyl-, (αS)-
- N15341
- 1213575-63-3
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- Inchi: 1S/C10H12FN/c1-3-10(12)8-5-4-7(2)6-9(8)11/h3-6,10H,1,12H2,2H3/t10-/m0/s1
- InChI Key: SOLNTMCIYSXTOI-JTQLQIEISA-N
- SMILES: N[C@H](C1=CC=C(C)C=C1F)C=C
Computed Properties
- Exact Mass: 165.095377549g/mol
- Monoisotopic Mass: 165.095377549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 26Ų
(1S)-1-(2-FLUORO-4-METHYLPHENYL)PROP-2-ENYLAMINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A829193-1g |
(1S)-1-(2-FLUORO-4-METHYLPHENYL)PROP-2-ENYLAMINE |
1213575-63-3 | 95% | 1g |
$474.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1761563-1g |
(s)-1-(2-Fluoro-4-methylphenyl)prop-2-en-1-amine |
1213575-63-3 | 98% | 1g |
¥4313.00 | 2024-08-09 |
(1S)-1-(2-FLUORO-4-METHYLPHENYL)PROP-2-ENYLAMINE Suppliers
(1S)-1-(2-FLUORO-4-METHYLPHENYL)PROP-2-ENYLAMINE Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on (1S)-1-(2-FLUORO-4-METHYLPHENYL)PROP-2-ENYLAMINE
Exploring the Properties and Applications of (1S)-1-(2-FLUORO-4-METHYLPHENYL)PROP-2-ENYLAMINE (CAS No. 1213575-63-3)
In the realm of organic chemistry and pharmaceutical research, (1S)-1-(2-FLUORO-4-METHYLPHENYL)PROP-2-ENYLAMINE (CAS No. 1213575-63-3) has garnered significant attention due to its unique structural features and potential applications. This chiral amine, characterized by a fluorine-substituted aromatic ring and a prop-2-enylamine moiety, serves as a versatile building block in synthetic chemistry. Researchers are increasingly interested in its role in asymmetric synthesis, drug discovery, and material science, aligning with current trends in green chemistry and precision medicine.
The compound's CAS No. 1213575-63-3 is frequently searched in academic databases and patent literature, reflecting its relevance in high-value chemical intermediates. Its stereospecific configuration (1S) makes it particularly valuable for designing enantioselective catalysts or biologically active molecules. Recent studies highlight its utility in constructing heterocyclic frameworks, a hot topic in medicinal chemistry due to their prevalence in FDA-approved drugs. Users often inquire about its synthetic routes, spectral data (NMR, MS), and solubility profiles, which are critical for laboratory applications.
From an industrial perspective, (1S)-1-(2-FLUORO-4-METHYLPHENYL)PROP-2-ENYLAMINE aligns with the growing demand for fluorinated compounds, which account for ~30% of modern pharmaceuticals. Its meta-substituted fluorine atom enhances metabolic stability—a key consideration in drug design—while the allylamine group offers reactivity for further derivatization. These attributes resonate with trending searches on "fluorine in drug development" and "chiral amine synthesis." Analytical techniques like HPLC chiral separation and X-ray crystallography are often employed to validate its purity and configuration.
Environmental and regulatory aspects also drive interest in this compound. With the rise of REACH compliance and sustainable chemistry, researchers explore atom-efficient synthesis methods for CAS 1213575-63-3. Questions about its storage conditions, handling precautions, and lifecycle assessment frequently appear in technical forums. Notably, its potential in agrochemicals and electronic materials further expands its commercial appeal, linking to trending topics like "bioactive scaffolds" and "organic semiconductors."
In conclusion, (1S)-1-(2-FLUORO-4-METHYLPHENYL)PROP-2-ENYLAMINE exemplifies the intersection of structural innovation and applied chemistry. Its CAS No. 1213575-63-3 serves as a gateway to diverse scientific inquiries, from mechanistic studies to industrial-scale production. As the scientific community prioritizes molecular complexity and functional diversity, this compound will likely remain a focal point in cutting-edge research and development.
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